molecular formula C13H13N5 B286420 N-[(4-methylphenyl)methyl]-7H-purin-6-amine CAS No. 75737-43-8

N-[(4-methylphenyl)methyl]-7H-purin-6-amine

Cat. No.: B286420
CAS No.: 75737-43-8
M. Wt: 239.28 g/mol
InChI Key: KOGDZGJILJKQJY-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-7H-purin-6-amine is a chemical compound with the molecular formula C13H13N5 and a molecular weight of 239.28 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-7H-purin-6-amine typically involves the reaction of 4-methylbenzylamine with 6-chloropurine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-7H-purin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases like potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of the compound.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-7H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)methyl]-7H-purin-6-amine is unique due to its purine-based structure, which allows it to interact with nucleic acids and other biological molecules in ways that other similar compounds cannot. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGDZGJILJKQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357341
Record name N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75737-43-8
Record name N-[(4-methylphenyl)methyl]-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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